[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
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Overview
Description
[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines a methoxyphenyl group, a carbamoyl linkage, and a chloropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves a multi-step process:
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Formation of the Carbamoyl Intermediate
Starting Materials: 3-Methoxyaniline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: 3-Methoxyaniline reacts with methyl chloroformate to form the intermediate [(3-Methoxyphenyl)carbamoyl]methyl chloride.
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Coupling with 6-Chloropyridine-3-carboxylic Acid
Starting Materials: [(3-Methoxyphenyl)carbamoyl]methyl chloride and 6-chloropyridine-3-carboxylic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The intermediate is reacted with 6-chloropyridine-3-carboxylic acid to yield the final product.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
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Hydrolysis
Acidic or Basic Conditions: The carbamoyl and ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
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Oxidation and Reduction
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 3-Methoxyaniline and 6-chloropyridine-3-carboxylic acid.
Oxidation Products: Hydroxylated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.
Industry
Materials Science:
Agriculture: Investigated for its use in agrochemicals for pest control.
Mechanism of Action
The mechanism of action of [(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites.
Pathway Modulation: Affecting biological pathways by interacting with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
[(3-Methoxyphenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[(3-Methoxyphenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: Contains a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom can influence the compound’s reactivity and biological activity differently compared to bromine or fluorine.
Methoxyphenyl Group: The methoxy group can affect the compound’s solubility and interaction with biological targets.
Conclusion
[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a versatile compound with potential applications across various fields. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-21-12-4-2-3-11(7-12)18-14(19)9-22-15(20)10-5-6-13(16)17-8-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASLIVCWDOSCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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